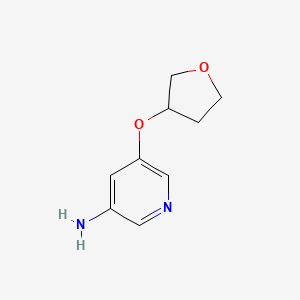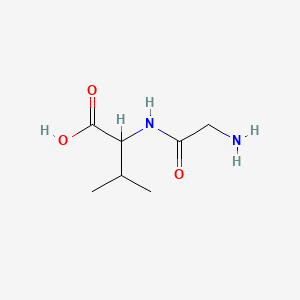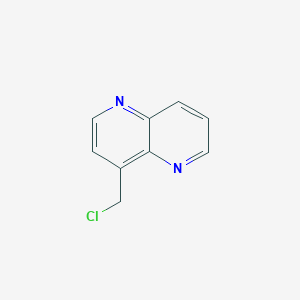
4-(Chloromethyl)-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-1,5-naphthyridine is an organic compound belonging to the class of naphthyridines. This compound is characterized by the presence of a chloromethyl group attached to the 4th position of the 1,5-naphthyridine ring. Naphthyridines are heterocyclic aromatic compounds that contain a pyridine ring fused to another nitrogen-containing ring. The chloromethyl group enhances the reactivity of the compound, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,5-naphthyridine typically involves the chloromethylation of 1,5-naphthyridine. One common method is the reaction of 1,5-naphthyridine with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired chloromethylated product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-1,5-naphthyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted naphthyridines.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted naphthyridines with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted naphthyridines.
Applications De Recherche Scientifique
4-(Chloromethyl)-1,5-naphthyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-1,5-naphthyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving DNA alkylation, protein modification, and oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)phenyltrimethoxysilane: Used in catalysis and polymerization.
4-Chloromethyl-5-methyl-1,3-dioxol-2-one: Synthesized using phosphorus oxychloride.
Uniqueness
4-(Chloromethyl)-1,5-naphthyridine is unique due to its naphthyridine core, which imparts distinct electronic and steric properties compared to other chloromethylated compounds. This uniqueness makes it a valuable building block in the synthesis of diverse chemical entities.
Propriétés
Formule moléculaire |
C9H7ClN2 |
|---|---|
Poids moléculaire |
178.62 g/mol |
Nom IUPAC |
4-(chloromethyl)-1,5-naphthyridine |
InChI |
InChI=1S/C9H7ClN2/c10-6-7-3-5-11-8-2-1-4-12-9(7)8/h1-5H,6H2 |
Clé InChI |
XVLKKIARTBTDCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CC(=C2N=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


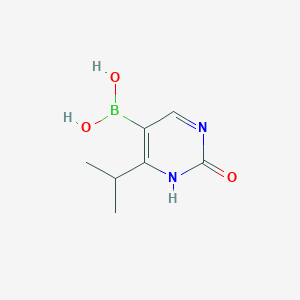
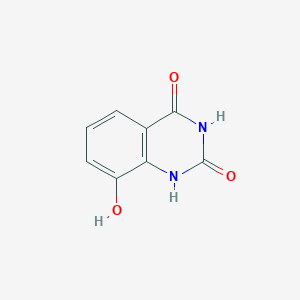
![6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B15071010.png)
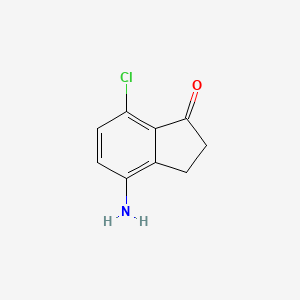

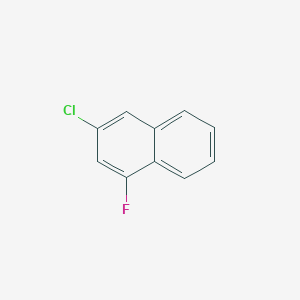
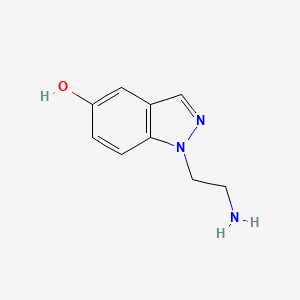
![3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene](/img/structure/B15071044.png)
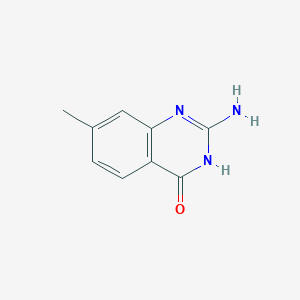
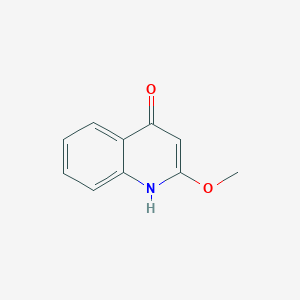
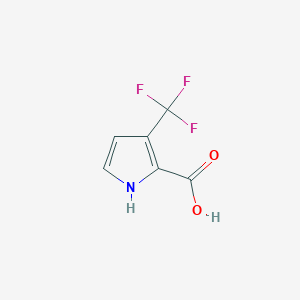
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15071067.png)
